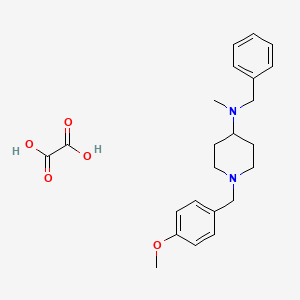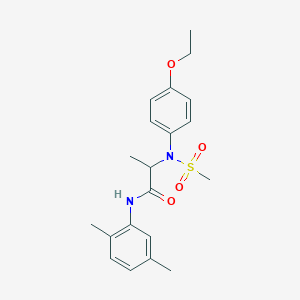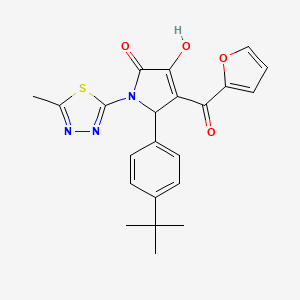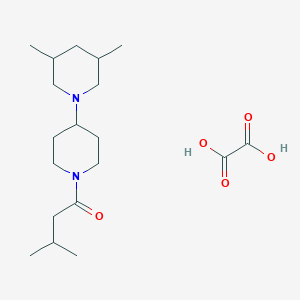![molecular formula C20H33N3O2 B3967957 2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine](/img/structure/B3967957.png)
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine
Overview
Description
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound that features a piperidine ring, a morpholine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-(3-methoxyphenyl)butan-1-one.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a morpholine precursor.
Final Assembly: The final step involves the reaction of the intermediate compound with N,N-dimethylethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of dopamine and serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)piperidine: Shares the piperidine ring and methoxyphenyl group but lacks the morpholine ring.
4-(3-methoxyphenyl)morpholine: Contains the morpholine ring and methoxyphenyl group but lacks the piperidine ring.
N,N-dimethylethanamine: A simpler amine structure without the complex ring systems.
Uniqueness
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine is unique due to its combination of piperidine, morpholine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-21(2)10-9-20-16-23(13-14-25-20)17-7-11-22(12-8-17)18-5-4-6-19(15-18)24-3/h4-6,15,17,20H,7-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJMIYXGHSOBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(furan-2-yl)-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3967880.png)

![N-methyl-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B3967896.png)
![1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967898.png)

![2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B3967909.png)
![N-cycloheptyl-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3967914.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B3967918.png)
![17-[2-Chloro-5-(trifluoromethyl)phenyl]-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3967939.png)


![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967961.png)

